Tirabrutinib hydrochloride is a novel therapeutic agent that has emerged as a significant advancement in the treatment of various B-cell malignancies. As a second-generation Bruton's tyrosine kinase (BTK) inhibitor, tirabrutinib has been designed to offer greater selectivity and fewer off-target effects compared to its predecessor, ibrutinib2. The development and clinical application of tirabrutinib have been the subject of several research studies, which have explored its efficacy, safety, and mechanism of action in different contexts.
Tirabrutinib exerts its therapeutic effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in mediating the proliferation, migration, and adhesion of B-cells, which are processes that contribute to the pathogenesis of B-cell malignancies2. By irreversibly binding to BTK, tirabrutinib effectively disrupts these signaling pathways, leading to the inhibition of tumor cell growth and survival. Phosphoproteomic and transcriptomic analyses have further elucidated the drug's mechanism, revealing that tirabrutinib regulates multiple downstream signaling proteins, including NF-κB, AKT, and ERK, particularly in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL)3.
In a phase II study, tirabrutinib was administered to patients with treatment-naïve or relapsed/refractory Waldenström’s macroglobulinemia (WM). The study reported high major response rates (MRR) and overall response rates (ORR) in both cohorts, with a manageable safety profile. The most common adverse events were rash, neutropenia, and leukopenia, but no grade 5 adverse events were reported. This study suggests that tirabrutinib monotherapy is highly effective for both untreated and relapsed/refractory WM1.
Tirabrutinib has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma (PCNSL) and all lines of Waldenström macroglobulinemia/lymphoplasmacytic lymphoma. The drug's high selectivity for BTK and its demonstrated in vitro cytotoxicity in various B-cell malignancies, as well as in vivo antitumor activity in mouse models, underscore its potential as a targeted therapy for B-cell lymphomas2.
A phase 1/2 study evaluated the safety, tolerability, efficacy, and pharmacokinetics of tirabrutinib in patients with relapsed/refractory PCNSL. The study found that tirabrutinib had a tolerable safety profile, with no dose-limiting toxicities observed up to 480 mg. The overall response rate assessed by an independent review committee was 64%, and the median progression-free survival was longer with increasing doses. These findings support further investigation of tirabrutinib as a novel therapeutic strategy for PCNSL4.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2